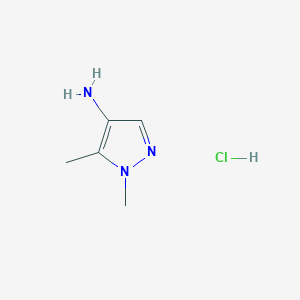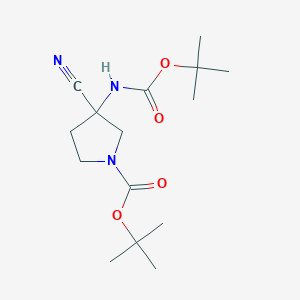
2-Morpholin-4-ylpropanoic acid
Overview
Description
2-Morpholin-4-ylpropanoic acid, also known as 2-Morpholin-4-ylpropanoic acid hydrochloride, is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C7H14ClNO3 and it has a molecular weight of 195.64 .
Physical And Chemical Properties Analysis
2-Morpholin-4-ylpropanoic acid is a solid compound . More detailed physical and chemical properties would require specific experimental data or resources.Scientific Research Applications
Pharmaceutical Development
2-Morpholin-4-ylpropanoic acid is utilized in the synthesis of various pharmaceutical compounds. Its morpholine ring structure is a versatile scaffold in medicinal chemistry, aiding in the development of drugs with improved pharmacokinetic properties. This compound can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs), making it valuable in drug formulation and design .
Proteomics Research
In proteomics, 2-Morpholin-4-ylpropanoic acid serves as a reagent for modifying proteins and peptides. Its ability to form stable amide bonds with amino groups in proteins makes it useful for labeling and tracking protein interactions and functions. This application is crucial for understanding protein dynamics and interactions in various biological processes .
Organic Synthesis
This compound is a key intermediate in organic synthesis, particularly in the creation of heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and cyclization reactions. These reactions are fundamental in the synthesis of complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .
Bioconjugation
2-Morpholin-4-ylpropanoic acid is employed in bioconjugation techniques, where it is used to link biomolecules such as proteins, nucleic acids, and small molecules. This application is essential in the development of biotherapeutics, diagnostic tools, and targeted drug delivery systems. The compound’s ability to form stable linkages with biomolecules enhances the stability and efficacy of bioconjugates .
Chemical Biology
In chemical biology, 2-Morpholin-4-ylpropanoic acid is used to study cellular processes and pathways. It can be incorporated into small molecule probes that interact with specific cellular targets, allowing researchers to investigate the roles of various biomolecules in health and disease. This application is vital for identifying new therapeutic targets and understanding disease mechanisms .
Material Science
The compound is also explored in material science for the development of novel materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of materials, making them suitable for advanced applications in electronics, coatings, and nanotechnology .
If you need more detailed information on any of these applications or additional fields, feel free to ask!
Sigma-Aldrich Santa Cruz Biotechnology Sigma-Aldrich Santa Cruz Biotechnology Sigma-Aldrich Santa Cruz Biotechnology
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the hazard classifications . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-morpholin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJKUVSYIGOBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390002 | |
| Record name | 2-morpholin-4-ylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-ylpropanoic acid | |
CAS RN |
89895-81-8 | |
| Record name | 2-morpholin-4-ylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89895-81-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3022039.png)

![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)


![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3022046.png)


